(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 138148-62-6
VCID: VC21278782
InChI: InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
SMILES: CC(C(=O)O)N(C)C(=O)CCSSC
Molecular Formula: C8H15NO3S2
Molecular Weight: 237.3 g/mol

(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid

CAS No.: 138148-62-6

Cat. No.: VC21278782

Molecular Formula: C8H15NO3S2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid - 138148-62-6

Specification

CAS No. 138148-62-6
Molecular Formula C8H15NO3S2
Molecular Weight 237.3 g/mol
IUPAC Name (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
Standard InChI Key OPKAUPROPWPLTQ-LURJTMIESA-N
Isomeric SMILES C[C@@H](C(=O)O)N(C)C(=O)CCSSC
SMILES CC(C(=O)O)N(C)C(=O)CCSSC
Canonical SMILES CC(C(=O)O)N(C)C(=O)CCSSC

Introduction

Chemical Identity and Structural Properties

Basic Identification

(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid is a chiral organic compound containing a disulfide functional group. It is identified in chemical databases with CAS number 138148-62-6 and has been documented in scientific literature since at least 2006, with recent database updates as of March 2025 . The compound belongs to a class of N-substituted amino acid derivatives, specifically featuring an L-alanine core with additional functional modifications.

Nomenclature and Synonyms

The compound is known by several names in scientific literature, including:

  • (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid

  • L-Alanine, N-methyl-N-[3-(methyldithio)-1-oxopropyl]-

  • (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid

  • N-Methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine

  • N-methyl-N-(methyl dithiopropanoyl)-L-alanine

The IUPAC name, (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid, precisely communicates its chemical structure and stereochemistry .

Molecular and Structural Characteristics

The compound has a molecular formula of C8H15NO3S2 with a molecular weight of 237.3 g/mol . Its structure incorporates several key features:

  • An L-alanine core with (S) stereochemistry at the alpha carbon

  • N-methylation of the amino group

  • An amide linkage to a 3-(methyldisulfanyl)propanoyl group

  • A disulfide (S-S) bond connecting to a terminal methyl group

Table 1: Key Structural Identifiers

ParameterValue
Molecular FormulaC8H15NO3S2
Molecular Weight237.3 g/mol
Exact Mass237.049
InChIInChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
InChIKeyOPKAUPROPWPLTQ-LURJTMIESA-N
SMILESCC@@HN(C)C(=O)CCSSC

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Physical and Chemical Properties

Physical Characteristics

Physical characterization data for (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid indicates that it appears as white crystals with a melting point of 98°-100°C . This relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding through the carboxylic acid group.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation for this compound. The reported 1H NMR spectrum in CDCl3 shows the following characteristic signals:

  • δ1.3 (3H, d): Assigned to the methyl group of the alanine moiety

  • δ2.2 (3H, s): Corresponding to the S-methyl group

  • δ2.7 (4H, m): Representing the two methylene groups in the propanoyl chain

  • δ4.5 (1H, q): Characteristic of the alpha-hydrogen at the chiral center

  • δ10.7 (1H, s): Typical of the carboxylic acid proton

These spectral data provide valuable confirmation of the compound's proposed structure, with signal patterns consistent with the expected structural features.

Chemical Reactivity Indicators

Although specific reactivity data is limited in the available literature, analysis of the compound's structure suggests several potential reactive sites:

  • The carboxylic acid group, capable of standard acid-base and esterification reactions

  • The disulfide bond, susceptible to reduction and exchange reactions

  • The tertiary amide linkage, which exhibits reduced reactivity compared to primary amides

Table 2: Physicochemical Properties

PropertyValue
Physical StateWhite crystals
Melting Point98°-100°C
LogP (calculated)1.31920
Polar Surface Area108.21
Primary Functional GroupsCarboxylic acid, tertiary amide, disulfide

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Synthesis Methodology

Documented Synthetic Route

The synthesis of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been documented using a coupling reaction between 3-methyldithiopropanoic acid and N-methyl-L-alanine . This approach represents a standard peptide coupling strategy, modified for the specific structural features of this compound.

The reported synthetic procedure involves the following steps:

  • Activation of 3-methyldithiopropanoic acid (3b) with isobutylchloroformate in the presence of triethylamine in dry THF at -10°C

  • Addition of N-methyl-L-alanine with additional triethylamine in water

  • Room temperature reaction overnight

  • Acidification, extraction with ethyl acetate, and purification by column chromatography

This process yields the desired compound as white crystals with a reported yield of 34% .

Analytical Validation of Synthetic Product

The identity and purity of the synthesized compound were confirmed through multiple analytical techniques:

  • 1H NMR spectroscopy, showing signals consistent with the proposed structure

  • Elemental analysis, with calculated values for C8H15NO3S2 (C, 40.49%; H, 6.37%; N, 5.90%) closely matching the experimental values (C, 40.42%; H, 6.41%; N, 5.93%)

These analytical results provide strong confirmation of the successful synthesis and purification of the target compound.

Analytical Methods for Characterization

Chromatographic Analysis

During synthesis, column chromatography using methylene chloride/ethyl acetate as the eluent system was successfully employed for purification . This indicates that such solvent systems provide appropriate resolution for this compound and could form the basis for analytical chromatographic methods. High-performance liquid chromatography (HPLC) would likely be an effective technique for analysis and quality control of this compound.

Structure-Activity Considerations

Key Structural Features

Several structural features of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid may contribute to its chemical behavior and potential biological activities:

  • The chiral center at the alpha carbon of the alanine moiety, providing stereochemical specificity

  • The N-methylation, which alters the electronic properties and conformational preferences of the amino acid

  • The disulfide linkage, which introduces potential for redox chemistry and specific interactions with biological systems

  • The carboxylic acid group, providing a site for hydrogen bonding and further derivatization

The combination of these features creates a unique chemical entity with properties distinct from simple amino acids or disulfide compounds.

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